molecular formula C12H16O B14466878 {2-[(Butan-2-yl)oxy]ethenyl}benzene CAS No. 71680-29-0

{2-[(Butan-2-yl)oxy]ethenyl}benzene

Katalognummer: B14466878
CAS-Nummer: 71680-29-0
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: HVNNSSKFHAZEJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(Butan-2-yl)oxy]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yloxy group and an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Butan-2-yl)oxy]ethenyl}benzene typically involves the reaction of a benzene derivative with butan-2-ol and an appropriate ethenylating agent. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the butan-2-yloxy group and the ethenyl group under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(Butan-2-yl)oxy]ethenyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

{2-[(Butan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {2-[(Butan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The benzene ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo addition reactions, while the butan-2-yloxy group can participate in hydrogen bonding and other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-[(Butan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both the butan-2-yloxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

71680-29-0

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

2-butan-2-yloxyethenylbenzene

InChI

InChI=1S/C12H16O/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI-Schlüssel

HVNNSSKFHAZEJH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.